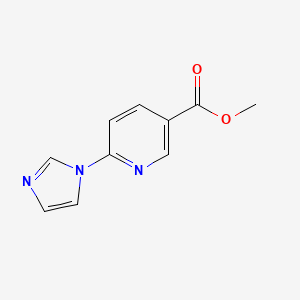

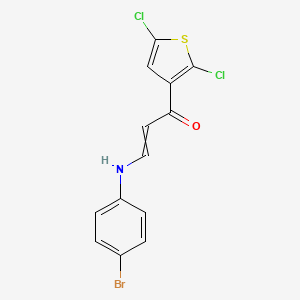

6-(1H-咪唑-1-基)烟酸甲酯

描述

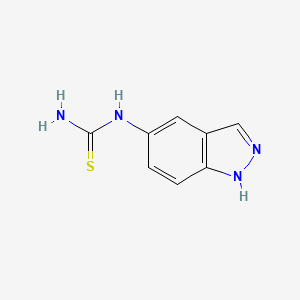

Methyl 6-(1H-imidazol-1-yl)nicotinate is a compound that is structurally related to various other molecules that have been synthesized and studied for their potential applications in medicine and chemistry. While the specific compound is not directly reported in the provided papers, we can infer from the related compounds that it likely possesses a nicotinate core structure with an imidazole ring substitution. For instance, methyl nicotinate, a related compound, is a methyl ester of nicotinic acid and is known to exhibit antinociceptive activity, suggesting potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that are tailored to introduce specific functional groups to the core structure. For example, the synthesis of methyl nicotinate was achieved by esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid . This process likely involves the formation of an intermediate that reacts with the methanol to form the ester. The synthesis of other related compounds, such as those reported in the papers, also involves careful selection of reagents and conditions to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-(1H-imidazol-1-yl)nicotinate has been determined using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents . For instance, the structure of a related compound was determined by XRD and confirmed by NMR and MS analysis .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the imidazole ring and nicotinate ester group can be quite diverse. For example, the regioselective chlorination of a methyl group in a related compound demonstrates the ability to selectively modify specific positions within the molecule, which is crucial for the synthesis of complex molecules like biotin . The esterification process used to synthesize methyl nicotinate also highlights the reactivity of the carboxylic acid group in nicotinic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C and was confirmed to have a high degree of purity through thin-layer chromatography . The physical state, solubility, melting point, and other properties are important for the practical application and handling of these compounds.

科学研究应用

抗菌活性

咪唑环是“6-(1H-咪唑-1-基)烟酸甲酯”的核心结构,以其抗菌特性而闻名。研究人员合成了含有咪唑部分的化合物,以针对多种微生物病原体。 例如,衍生物已显示出对结核分枝杆菌的功效,表明其在抗结核药物中具有潜在的应用 .

属性

IUPAC Name |

methyl 6-imidazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXNPPZGZHQNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401856 | |

| Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111205-01-7 | |

| Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)